molecular formula C10H13IO B13133083 2-Tert-butyl-6-iodophenol

2-Tert-butyl-6-iodophenol

Cat. No.: B13133083
M. Wt: 276.11 g/mol
InChI Key: XCBMROURTRMOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butyl)-6-iodophenol is an organic compound characterized by the presence of a tert-butyl group and an iodine atom attached to a phenol ring

Preparation Methods

The synthesis of 2-(tert-Butyl)-6-iodophenol typically involves the iodination of 2-(tert-Butyl)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions often require a solvent like acetic acid or dichloromethane to facilitate the process.

Industrial production methods may involve more scalable approaches, such as continuous flow iodination, which allows for better control over reaction parameters and yields.

Chemical Reactions Analysis

2-(tert-Butyl)-6-iodophenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form the corresponding phenol without the iodine substituent.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(tert-Butyl)-6-iodophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-iodophenol depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, affecting their activity. The molecular targets and pathways involved can vary, but the presence of the iodine atom and the tert-butyl group can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

2-(tert-Butyl)-6-iodophenol can be compared with other similar compounds, such as:

    2-(tert-Butyl)-4-iodophenol: Similar structure but with the iodine atom in a different position, which can affect its reactivity and applications.

    2-(tert-Butyl)-6-bromophenol: Bromine instead of iodine, leading to different chemical properties and reactivity.

    2-(tert-Butyl)-6-chlorophenol:

Properties

Molecular Formula

C10H13IO

Molecular Weight

276.11 g/mol

IUPAC Name

2-tert-butyl-6-iodophenol

InChI

InChI=1S/C10H13IO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,1-3H3

InChI Key

XCBMROURTRMOQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.